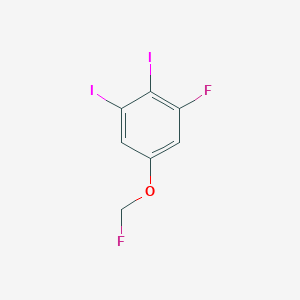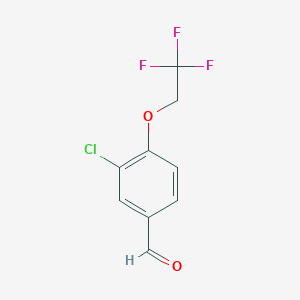
1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to replace the iodine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be employed to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluorinated benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its fluorinated and iodinated structure may impart unique biological activities, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity .
Comparación Con Compuestos Similares
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene: This compound has a similar structure but with a fluoromethyl group instead of a fluoromethoxy group.
1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene: This is an isomer with different positions of the substituents on the benzene ring.
Uniqueness: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and fluorine atoms, along with the fluoromethoxy group, makes it a versatile compound for various chemical reactions and research applications .
Propiedades
Fórmula molecular |
C7H4F2I2O |
|---|---|
Peso molecular |
395.91 g/mol |
Nombre IUPAC |
1-fluoro-5-(fluoromethoxy)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
Clave InChI |
LZWLQYGXFJUPEM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)I)I)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















